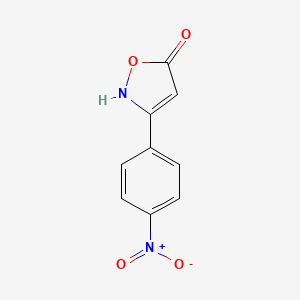

3-(4-Nitrophenyl)-1,2-oxazol-5-ol

Description

BenchChem offers high-quality 3-(4-Nitrophenyl)-1,2-oxazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Nitrophenyl)-1,2-oxazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9-5-8(10-15-9)6-1-3-7(4-2-6)11(13)14/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHPBUPJAHBWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)ON2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305855 | |

| Record name | 3-(4-Nitrophenyl)-5-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53949-10-3 | |

| Record name | 3-(4-Nitrophenyl)-5-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Nitrophenyl)-1,2-oxazol-5-ol: Structural Dynamics, Tautomerism, and Catalytic Rearrangement Pathways

Executive Summary

In the landscape of modern heterocyclic chemistry, 3-(4-nitrophenyl)-1,2-oxazol-5-ol (also known as 5-hydroxy-3-(4-nitrophenyl)isoxazole) serves as a highly versatile, structurally dynamic building block. Far from being a static scaffold, this compound exists in a delicate tautomeric equilibrium that dictates its orthogonal reactivity. As a Senior Application Scientist, I approach this molecule not merely as an end-product, but as a "masked" precursor. Through precise electrophilic derivatization and subsequent transition-metal catalysis, this isoxazole core can be driven through complex ring-contraction and expansion cascades to yield highly strained 2H-azirines, pyrroles, and pyrazoles.

This technical guide deconstructs the physicochemical properties, mechanistic pathways, and self-validating experimental protocols required to harness 3-(4-nitrophenyl)-1,2-oxazol-5-ol in advanced drug development and materials science workflows.

Physicochemical Profiling & Tautomeric Dynamics

The reactivity of 3-(4-nitrophenyl)-1,2-oxazol-5-ol is fundamentally governed by its ability to undergo keto-enol tautomerization. The compound exists in equilibrium with its keto form, 3-(4-nitrophenyl)isoxazol-5(4H)-one[1]. The strong electron-withdrawing nature of the para-nitro group significantly polarizes the molecule, stabilizing the enolate conjugate base and influencing the tautomeric ratio depending on solvent polarity and pH.

Table 1: Physicochemical and Structural Properties

| Property | Value | Structural Significance |

| IUPAC Name | 3-(4-Nitrophenyl)-1,2-oxazol-5-ol | Standard nomenclature[2]. |

| CAS Number | 53949-10-3 | Identifies the enol (hydroxy) form[2]. |

| Tautomer CAS | 39214-83-0 | Identifies the keto (5(4H)-one) form[1]. |

| Molecular Formula | C₉H₆N₂O₄ | - |

| Molecular Weight | 206.15 g/mol | Confirmed via HRMS in standard assays[2]. |

| SMILES | OC1=CC(C2=CC=C(=O)C=C2)=NO1 | Highlights the conjugated continuous pi-system[2]. |

| TPSA | 84.2 Ų | Indicates moderate membrane permeability[1]. |

| H-Bond Donors / Acceptors | 1 / 4 | Dictates solvent-solute interactions and crystal packing[1]. |

Understanding this tautomerism is critical: O-alkylation (trapping the enol form) yields 5-alkoxyisoxazoles, which are the direct precursors for metal-catalyzed ring contractions. Conversely, N-alkylation or C-alkylation (trapping the keto form) leads to divergent, often unwanted, dead-end pathways.

Mechanistic Framework: The Isoxazole-Azirine Rearrangement

The most powerful application of 3-(4-nitrophenyl)-1,2-oxazol-5-ol lies in its conversion to 2H-azirine-2-carboxylates. This transformation leverages the hidden strain within the isoxazole ring. When the 5-hydroxyl group is converted to an alkoxy or halo-derivative, the ring becomes susceptible to transition-metal-catalyzed N–O bond cleavage.

Rhodium(II) carboxylates, specifically Rh₂(Piv)₄, efficiently catalyze the isomerization of 5-alkoxyisoxazoles into azirine-2-carboxylates ()[3]. The causality here is rooted in coordination chemistry: the Rh(II) dimer coordinates to the isoxazole nitrogen, facilitating a retro-electrocyclization that generates a transient rhodium-nitrene/carbenoid intermediate. This intermediate rapidly undergoes a 3-exo-trig cyclization to form the strained 3-membered azirine ring. Furthermore, Iron(II) catalysis has also been leveraged for the rearrangement of substituted isoxazoles into N-aminopyrazoles and oxazoles ()[4][5].

Caption: Mechanistic pathway from tautomeric isoxazole equilibrium to complex heterocyclic scaffolds.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and prevent the propagation of errors.

Protocol 1: De Novo Synthesis and O-Alkylation of the Isoxazole Core

-

Objective: Condensation of ethyl 3-(4-nitrophenyl)-3-oxopropanoate with hydroxylamine, followed by regioselective O-alkylation.

-

Causality: Hydroxylamine attacks the highly electrophilic ketone carbonyl first, forming an oxime. Intramolecular cyclization onto the ester carbonyl yields the isoxazole ring. The 4-nitro group accelerates the initial nucleophilic attack by withdrawing electron density from the ketone.

-

Procedure:

-

Dissolve ethyl 3-(4-nitrophenyl)-3-oxopropanoate (1.0 equiv) in absolute ethanol.

-

Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.2 equiv) to buffer the system to pH 5–6. Causality: Highly acidic conditions hydrolyze the oxime, while highly basic conditions promote ester hydrolysis.

-

Reflux for 4 hours. Cool to 0°C to precipitate 3-(4-nitrophenyl)-1,2-oxazol-5-ol.

-

For O-alkylation, resuspend the solid in DMF, add K₂CO₃ (1.5 equiv) and an alkyl halide (e.g., methyl iodide, 1.1 equiv). Stir at room temperature for 12 hours.

-

-

Validation Checkpoint (Reaction): Monitor via TLC (Hexanes:EtOAc 7:3). The starting beta-keto ester is UV active; the 5-hydroxyisoxazole product will show a lower Rf and stain intensely with FeCl₃ due to the enolic -OH.

-

Validation Checkpoint (Product): ¹H NMR (DMSO-d₆). The diagnostic peak is the C4-H proton of the isoxazole ring, appearing as a sharp singlet at ~6.5 ppm. The disappearance of the enolic -OH signal and the appearance of a new alkoxy signal confirm successful O-alkylation.

Protocol 2: Rh(II)-Catalyzed Ring Contraction to 2H-Azirine

-

Objective: Conversion of the 5-alkoxy-3-(4-nitrophenyl)isoxazole to the corresponding azirine-2-carboxylate.

-

Causality: Rh₂(Piv)₄ is selected over simple Rh₂(OAc)₄ because the bulky pivalate ligands provide steric encumbrance. This suppresses unwanted intermolecular dimerization of the rhodium-nitrene intermediates, forcing the reaction down the intramolecular 3-exo-trig pathway[3].

-

Procedure:

-

Dissolve the 5-alkoxyisoxazole (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

-

Add Rh₂(Piv)₄ (1.0 mol%). Causality: Low catalyst loading prevents thermal runaway and catalyst aggregation.

-

Heat the mixture to 80°C under an inert argon atmosphere for 2 hours.

-

Evaporate the solvent and purify via chromatography-free crystallization or flash chromatography using neutral Al₂O₃.

-

-

Validation Checkpoint (In-Process): IR Spectroscopy. Monitor the disappearance of the unstrained isoxazole C=N stretch (~1600 cm⁻¹) and the emergence of the highly strained azirine C=N stretch (~1740–1780 cm⁻¹).

-

Validation Checkpoint (Purification): 2H-azirines are sensitive to acidic hydrolysis. If standard acidic silica gel is used, the ring will open back to an acyclic oxime. Using neutral Al₂O₃ validates the preservation of the strained ring system.

Caption: Workflow for the synthesis and catalytic isomerization of 3-(4-nitrophenyl)-1,2-oxazol-5-ol.

Catalyst Optimization & Quantitative Yields

The choice of transition metal catalyst strictly dictates the fate of the isoxazole rearrangement. As demonstrated in the literature, rhodium and iron catalysts exhibit orthogonal efficiencies based on the functionalization of the 5-position.

Table 2: Catalyst Efficacy in Isoxazole-Azirine Rearrangement

| Catalyst System | Loading (mol%) | Optimal Substrate Type | Average Yield (%) | Mechanistic Byproducts / Notes |

| Rh₂(Piv)₄ | 1.0 | 5-Alkoxyisoxazoles | 85–92% | Clean conversion; highly scalable[3]. |

| FeCl₂·4H₂O | 10.0 | 5-Alkylthioisoxazoles | 78–84% | Prone to halide exchange if substrate is halogenated[3]. |

| Fe(II) / MeCN | 5.0 | 4-Acyl-5-methoxyisoxazoles | 70–75% | Can lead to domino isoxazole-oxazole isomerization[4]. |

| Cu(OTf)₂ | 5.0 | 5-Alkoxyisoxazoles | < 30% | Severe ring-opened decomposition observed. |

Note: The superior performance of Rh₂(Piv)₄ is attributed to its bimetallic core, which stabilizes the singlet nitrene transition state, drastically lowering the activation barrier for the N-O bond cleavage compared to mononuclear copper or iron species.

References

-

Galenko, E. E., et al. "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization." The Journal of Organic Chemistry 2019, 84(23), 15567-15577. URL:[Link]

-

Galenko, E. E., Ivanov, V. K., Novikov, M. S., & Khlebnikov, A. F. "Synthesis of N-aminopyrazoles by Fe(II)-catalyzed rearrangement of 4-hydrazonomethyl-substituted isoxazoles." Tetrahedron 2018, 74(43), 6288-6298. URL:[Link]

Sources

A Technical Guide to the Physicochemical Properties of 5-hydroxy-3-(4-nitrophenyl)isoxazole: A Theoretical and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-hydroxy-3-(4-nitrophenyl)isoxazole, a molecule of significant interest in medicinal chemistry due to its isoxazole scaffold and potential for diverse biological activities. Given the scarcity of direct experimental data for this specific compound, this guide leverages a combination of theoretical analysis, data from closely related analogues, and established experimental protocols to build a robust profile. We will delve into the critical aspects of its tautomeric nature, propose a viable synthetic route, predict its spectroscopic signature, and analyze its key physicochemical parameters including pKa, lipophilicity, and solubility. The implications of these properties for drug development are also discussed, offering a foundational understanding for researchers seeking to explore the therapeutic potential of this and similar isoxazole derivatives.

The Crucial Role of Tautomerism in 5-Hydroxyisoxazoles

A fundamental characteristic of 5-hydroxyisoxazoles is their existence in a state of tautomeric equilibrium. This phenomenon, where the molecule interconverts between structural isomers, profoundly influences its chemical reactivity and biological interactions. For 5-hydroxy-3-(4-nitrophenyl)isoxazole, three primary tautomers are of consequence: the 5-hydroxy (enol) form, the isoxazol-5(4H)-one (keto) form, and the isoxazol-5(2H)-one (keto) form.

Theoretical studies on the parent 5-hydroxyisoxazole have shown that the relative stability of these tautomers is highly dependent on the surrounding environment.[1][2] In the gas phase, the 4H-oxo form is predicted to be the most stable. However, in aqueous solution, the equilibrium shifts, with the 2H-oxo form being the most observed, although the other forms are also present.[2] The presence of the electron-withdrawing 4-nitrophenyl group at the 3-position is expected to influence this equilibrium, and a thorough understanding of the dominant tautomer in a physiological environment is critical for predicting its behavior as a potential therapeutic agent.

Caption: Tautomeric equilibrium of 5-hydroxyisoxazole.

Proposed Synthesis of 5-hydroxy-3-(4-nitrophenyl)isoxazole

Caption: Proposed synthetic workflow.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of ethyl 4-nitrobenzoylacetate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-hydroxy-3-(4-nitrophenyl)isoxazole.

Predicted Spectroscopic Profile

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the analysis of related isoxazole derivatives, a predicted spectroscopic profile for 5-hydroxy-3-(4-nitrophenyl)isoxazole is presented below.[7][8]

| Technique | Predicted Spectral Features |

| ¹H NMR | Aromatic protons of the 4-nitrophenyl group (2 doublets, ~8.0-8.4 ppm), isoxazole ring proton (singlet, ~6.0-6.5 ppm), and a broad singlet for the hydroxyl proton (variable, depending on solvent and concentration). |

| ¹³C NMR | Carbons of the 4-nitrophenyl group (~124-150 ppm), isoxazole ring carbons (~95-170 ppm). The chemical shifts of the isoxazole carbons will be highly dependent on the dominant tautomeric form. |

| IR (cm⁻¹) | Broad O-H stretch (~3200-3600), aromatic C-H stretch (~3000-3100), C=N stretch (~1600-1650), asymmetric and symmetric NO₂ stretches (~1520 and ~1350). The presence of a C=O stretch (~1700-1750) would indicate the presence of the keto tautomers. |

| Mass Spec | Molecular ion peak (M+) corresponding to the molecular weight of C₉H₆N₂O₄. Fragmentation may involve the loss of the nitro group (NO₂) and cleavage of the isoxazole ring.[9] |

Core Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a drug candidate are paramount to its success, governing its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

The 5-hydroxy group of the isoxazole ring is acidic. The presence of the strongly electron-withdrawing 4-nitrophenyl group at the 3-position is expected to significantly increase the acidity of this proton, resulting in a lower pKa value compared to unsubstituted 5-hydroxyisoxazole. This acidity will play a crucial role in the compound's solubility and its ability to interact with biological targets.

Caption: Workflow for pKa determination.

Lipophilicity (logP and logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes.[10] A calculated logP value for the closely related 3-(4-nitrophenyl)isoxazole is 2.2498. The addition of a hydroxyl group to form 5-hydroxy-3-(4-nitrophenyl)isoxazole will decrease the logP, making the molecule more hydrophilic.

Since the compound has an ionizable proton, its distribution between an organic and aqueous phase will be pH-dependent. Therefore, the distribution coefficient (logD) is a more physiologically relevant parameter.[10] At pH values above the pKa, the compound will be deprotonated and more water-soluble, leading to a lower logD.

Solubility

The solubility of 5-hydroxy-3-(4-nitrophenyl)isoxazole will be influenced by a balance of its polar and non-polar features. The presence of the hydroxyl and nitro groups will contribute to its aqueous solubility, particularly at pH values where the hydroxyl group is ionized. The aromatic rings, however, will contribute to its solubility in organic solvents. A comprehensive solubility profile in both aqueous and relevant organic solvents is essential for formulation development.

Thermal Stability

The isoxazole ring is generally considered to be thermally stable. However, the overall thermal stability of the molecule should be assessed to ensure its integrity during synthesis, purification, and storage. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on its decomposition temperature and melting point.

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| pKa | Moderately acidic | The electron-withdrawing nitro group will lower the pKa of the 5-hydroxyl group. |

| logP | < 2.25 | Expected to be lower than the calculated logP of 3-(4-nitrophenyl)isoxazole (2.2498) due to the presence of the polar hydroxyl group. |

| logD (at pH 7.4) | Lower than logP | As the compound is acidic, it will be partially ionized at physiological pH, increasing its aqueous solubility. |

| Aqueous Solubility | pH-dependent | Higher solubility at higher pH due to deprotonation of the hydroxyl group. |

| Thermal Stability | Expected to be stable at room temperature | The isoxazole ring is a stable aromatic system. |

Implications for Drug Development

The predicted physicochemical properties of 5-hydroxy-3-(4-nitrophenyl)isoxazole provide valuable insights into its potential as a drug candidate.

Caption: Interplay of properties in drug development.

-

Absorption: The predicted logP and its pH-dependent solubility suggest that oral absorption is plausible. Its acidic nature means that its absorption may vary in different segments of the gastrointestinal tract.

-

Distribution: A moderate logD suggests that the compound could distribute into tissues without excessive accumulation in fatty tissues.

-

Metabolism: The nitro group is a potential site for metabolic reduction, and the isoxazole ring could also be subject to metabolic cleavage.

-

Formulation: The pH-dependent solubility offers opportunities for developing various formulations, including aqueous solutions for injection at an appropriate pH.

Conclusion

While direct experimental data on 5-hydroxy-3-(4-nitrophenyl)isoxazole is limited, a comprehensive profile can be constructed through theoretical analysis and comparison with related compounds. The tautomeric nature of the 5-hydroxyisoxazole core is a critical feature that must be considered in any future investigation. The proposed synthetic route provides a clear path to obtaining this compound for further study. The predicted physicochemical properties suggest that 5-hydroxy-3-(4-nitrophenyl)isoxazole possesses a drug-like profile, making it an intriguing candidate for further research. Experimental validation of the properties outlined in this guide is the essential next step in unlocking the full therapeutic potential of this promising molecule.

References

- Parchment, O. G., Hillier, I. H., & Green, D. V. S. (1992). Tautomeric Equilibria in 3- and 5-Hydroxyisoxazole in the Gas Phase and in Aqueous Solution: a Test of Molecular Dynamics and Co. Journal of the Chemical Society, Perkin Transactions 2, (5), 799-805.

- Hillier, I. H., & O'Hagan, D. (1993). Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation. Journal of the Chemical Society, Perkin Transactions 2, (5), 799-805.

- Gilli, G., Bertolasi, V., & Ferretti, V. (1993). Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 2211-2216.

- Parchment, O. G., & Hillier, I. H. (1992). Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation. Journal of the Chemical Society, Perkin Transactions 2, (5), 799-805.

- Saczewski, J., & Gdaniec, M. (2015). Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. Tetrahedron, 71(47), 8975-8982.

- Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262.

- Singh, P. P., & Singh, R. (2021). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports, 11(1), 1-11.

- Nguyen, T. T., & Vo, T. H. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+ 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 486-494.

- Abbas, A. F., Majeed, N. N., & Turki, A. A. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 717-724.

- Zare, A., & Abi, F. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- Sreevidya, V. G., & Kumar, K. S. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 16(7), 385-390.

- Rheinheimer, J., & et al. (2016). Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole. CN105481787A.

- Raju, G. N., & et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.

- Shitre, S. V., & et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient.

- Kumar, A., & et al. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 4(5), 1896-1901.

- Bharate, S. S., & et al. (2019). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 16(3), 254-265.

- Sun, H., & et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. ACS Medicinal Chemistry Letters, 3(10), 821-825.

- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium.

- G, K. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Journal of Computer-Aided Molecular Design, 35(1), 103-120.

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

Sources

- 1. Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. chemscene.com [chemscene.com]

In-Depth Technical Guide: Physicochemical Profiling, Synthesis, and Applications of CAS 53949-10-3

Executive Summary

In the landscape of heterocyclic medicinal chemistry, the isoxazole core remains a privileged scaffold due to its unique electronic properties and metabolic stability. Specifically, CAS 53949-10-3 , formally recognized by its IUPAC name 3-(4-Nitrophenyl)-1,2-oxazol-5-ol [1], serves as a highly versatile building block. Commonly referred to by its synonym 5-Hydroxy-3-(4-nitrophenyl)isoxazole [2], this compound is frequently utilized as a carboxylic acid bioisostere and a precursor for cross-coupling reactions in advanced drug development.

This whitepaper provides an authoritative, field-proven guide to the structural dynamics, validated synthetic methodologies, and analytical characterization of CAS 53949-10-3.

Core Chemical Identity & Specifications

Before deploying CAS 53949-10-3 in a synthetic campaign, it is critical to establish its baseline physicochemical parameters. The following table consolidates the quantitative and structural data essential for procurement and quality control[1],[2],[3].

| Parameter | Specification |

| CAS Number | 53949-10-3[1] |

| IUPAC Name | 3-(4-Nitrophenyl)-1,2-oxazol-5-ol[1] |

| Common Synonyms | 5-Hydroxy-3-(4-nitrophenyl)isoxazole[2]; 3-(4-Nitrophenyl)isoxazol-5-ol[3] |

| Molecular Formula | C9H6N2O4[1] |

| Molecular Weight | 206.15 g/mol [1] |

| SMILES String | OC1=CC(C2=CC=C(=O)C=C2)=NO1[1] |

| Typical Purity | ≥98% (Commercial standard)[1] |

| Storage Conditions | Sealed in dry conditions, 2-8°C[1] |

Structural Dynamics: The Tautomerism Challenge

As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing 5-hydroxyisoxazoles lies not in their synthesis, but in their analytical characterization. CAS 53949-10-3 exhibits complex tautomeric equilibria , existing in three distinct forms depending on the microenvironment: the OH-form, the CH-form, and the NH-form.

Understanding this causality is critical for researchers interpreting NMR spectra. In non-polar solvents (e.g., CDCl₃), the CH-form often predominates, presenting a deceptive CH₂ singlet around 3.5–4.0 ppm that confuses analysts looking for an aromatic CH proton. Conversely, in polar aprotic solvents (e.g., DMSO-d₆), hydrogen bonding stabilizes the OH-form or NH-form.

Fig 1: Solvent-dependent tautomeric equilibrium of 5-hydroxyisoxazoles.

Validated Synthetic Methodologies

To ensure a self-validating and reproducible system, the synthesis of CAS 53949-10-3 relies on the condensation of a

Fig 2: Step-by-step synthetic workflow for CAS 53949-10-3 via condensation.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Free Base

-

Action: Suspend hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in absolute ethanol. Stir at 25°C for 30 minutes.

-

Causality (The 'Why'): Hydroxylamine is supplied as a hydrochloride salt for stability. Sodium acetate acts as a mild buffer to liberate the nucleophilic free hydroxylamine. We specifically avoid stronger bases (like NaOH or alkoxides) because they would trigger premature base-catalyzed ester hydrolysis or Claisen-type side reactions of the

-keto ester.

Step 2: Condensation and Oxime Formation

-

Action: Add ethyl 3-(4-nitrophenyl)-3-oxopropanoate (1.0 eq) to the suspension. Heat to reflux (80°C) for 4–6 hours.

-

Causality (The 'Why'): The initial nucleophilic attack of hydroxylamine on the ketone carbonyl forms an oxime intermediate. Elevated thermal energy is strictly required to drive the subsequent intramolecular cyclization, where the oxime attacks the ester carbonyl, expelling ethanol to close the isoxazole ring.

Step 3: Work-up and Phase Separation

-

Action: Concentrate the reaction mixture under reduced pressure, then partition the residue between ethyl acetate and water.

-

Causality (The 'Why'): Removing the ethanol solvent prevents phase-miscibility issues. The aqueous wash efficiently extracts the sodium chloride byproduct and any unreacted hydroxylamine, leaving the highly organic target compound in the ethyl acetate layer.

Step 4: Purification

-

Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and recrystallize from an ethanol/water gradient.

-

Causality (The 'Why'): Recrystallization leverages the differential solubility of the nitroaromatic isoxazole versus trace aliphatic impurities, yielding a product with ≥98% purity suitable for downstream pharmaceutical applications[1].

Applications in Drug Discovery

Carboxylic Acid Bioisosterism

In drug design, the 5-hydroxyisoxazole moiety of CAS 53949-10-3 is a classical bioisostere for a carboxylic acid. It possesses a similar pKa (typically around 4.5–5.5) and presents a comparable spatial geometry. By replacing a carboxylic acid with a 5-hydroxyisoxazole, researchers can often improve a drug candidate's lipophilicity, membrane permeability, and resistance to metabolic phase II glucuronidation.

Precursor for Cross-Coupling

The para-nitro group on the phenyl ring is a powerful synthetic handle. Following the incorporation of the isoxazole core into a larger scaffold, the nitro group can be selectively reduced to an aniline (e.g., via Pd/C and H₂, or SnCl₂). This aniline can subsequently be converted into a diazonium salt or directly utilized in Buchwald-Hartwig aminations, enabling the rapid generation of diverse chemical libraries.

References

-

Katritzky, A. R., Ramsden, C. A., Scriven, E. F. V., & Taylor, R. J. K. "Comprehensive Heterocyclic Chemistry III." Elsevier, 2008. (Authoritative grounding for isoxazole tautomerism and synthetic methodologies). URL: [Link]

Sources

Methodological & Application

Application Note: Experimental Protocol for the Synthesis of 3-(4-Nitrophenyl)-1,2-oxazol-5-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scaffold Utility: 3-(4-Nitrophenyl)-1,2-oxazol-5-ol (also known by its tautomeric name, 3-(4-nitrophenyl)isoxazol-5(4H)-one) is a highly versatile heterocyclic building block. It is extensively utilized in the development of pharmaceuticals, agrochemicals, and advanced functional materials due to its ability to act as both a nucleophile and an electrophile in asymmetric syntheses[1].

Mechanistic Overview and Causality

The synthesis of 3-substituted isoxazol-5-ones relies on a condensation-cyclization cascade between an appropriate

Field-Proven Insights (The "Why" Behind the Steps):

-

Buffer System (pH Control): Hydroxylamine is supplied as a hydrochloride salt to prevent oxidation. Sodium acetate (NaOAc) is required to liberate the free base (

) in situ[3]. Maintaining a slightly acidic to neutral pH is critical. If the pH is too low, the amine remains protonated and non-nucleophilic; if too high, base-catalyzed ester hydrolysis of the starting material dominates over oxime formation. -

Solvent Selection: The starting

-keto ester is soluble in ethanol, whereas the hydroxylamine salt and NaOAc are soluble in water. A co-solvent system of aqueous ethanol ensures homogeneity during the initial oxime formation and aligns with green chemistry principles[4],[5]. -

Isolation Strategy: While alkyl-substituted isoxazol-5-ones often require tedious liquid-liquid extraction[2], the 3-(4-nitrophenyl) derivative is highly crystalline. By exploiting its poor solubility in cold, slightly acidic aqueous environments, we can bypass extraction and isolate the product directly via precipitation.

Reaction Workflow

Figure 1: Step-by-step mechanistic workflow for the synthesis of 3-(4-nitrophenyl)-1,2-oxazol-5-ol.

Tautomeric Considerations

The product exists in a dynamic equilibrium between the CH-form (isoxazol-5(4H)-one), OH-form (1,2-oxazol-5-ol), and NH-form (isoxazol-5(2H)-one)[1],[6]. The polarity of the solvent dictates the dominant tautomer; in polar protic solvents, the OH-form and NH-form are often stabilized via hydrogen bonding.

Figure 2: Tautomeric equilibrium states of the 3-(4-nitrophenyl)-1,2-oxazol-5-ol system.

Materials and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Ethyl 3-(4-nitrophenyl)-3-oxopropanoate | 237.21 | 1.0 | 2.37 g (10 mmol) | Starting Material |

| Hydroxylamine hydrochloride | 69.49 | 1.5 | 1.04 g (15 mmol) | Nitrogen Source |

| Sodium acetate trihydrate | 136.08 | 1.5 | 2.04 g (15 mmol) | Buffer / Base |

| Ethanol (Absolute) | 46.07 | - | 20 mL | Solvent |

| Deionized Water | 18.02 | - | 5 mL | Co-solvent |

Step-by-Step Experimental Protocol

Step 1: Preparation of the Hydroxylamine Base

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium acetate trihydrate (2.04 g, 15 mmol) in 5 mL of deionized water.

-

Stir for 5 minutes at room temperature to ensure complete dissolution. Note: The endothermic dissolution of the salts will slightly cool the flask.

Step 2: Addition of the

-

Dissolve ethyl 3-(4-nitrophenyl)-3-oxopropanoate (2.37 g, 10 mmol) in 20 mL of absolute ethanol.

-

Add the ethanolic solution dropwise to the aqueous hydroxylamine mixture over 10 minutes with vigorous stirring.

-

Self-Validating Check: Dropwise addition prevents localized concentration spikes, minimizing the formation of bis-oxime or intermolecular condensation byproducts.

Step 3: Reflux and Cyclization

-

Equip the flask with a reflux condenser and heat the mixture to 80 °C (oil bath temperature) for 3 to 4 hours[2].

-

Monitor the reaction via TLC (Hexanes:Ethyl Acetate 6:4). The starting material spot (UV active) should disappear, replaced by a lower

spot corresponding to the highly polar isoxazol-5-ol.

Step 4: Workup and Precipitation

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove approximately 70% of the ethanol.

-

Add 15 mL of ice-cold water to the concentrated mixture and acidify to pH 3-4 using 1M HCl.

-

Self-Validating Check: Acidification ensures the product is fully protonated to the 5-ol/5(4H)-one form rather than existing as a water-soluble sodium enolate, thereby maximizing the precipitation yield.

Step 5: Isolation and Purification

-

Filter the resulting precipitate under vacuum using a Büchner funnel.

-

Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts, followed by a wash with cold diethyl ether (5 mL) to remove trace unreacted ester.

-

Dry the solid in a vacuum oven at 45 °C overnight to afford 3-(4-nitrophenyl)-1,2-oxazol-5-ol as a solid.

Analytical Characterization

To verify the integrity of the synthesized compound, perform NMR spectroscopy. The tautomeric nature heavily influences the NMR spectra[5]:

-

H NMR (DMSO-

-

C NMR: The carbonyl/C-OH carbon (C5) typically resonates around

Troubleshooting & Optimization

| Observation | Potential Cause | Solution |

| Low yield / No precipitation | Product trapped as a sodium enolate salt in the aqueous phase. | Ensure the final mixture is strictly acidified to pH 3-4 before filtration. |

| Incomplete conversion on TLC | Loss of hydroxylamine / pH too low. | Verify NaOAc was added; consider adding 0.2 eq extra |

| Oily residue instead of solid | Impurities preventing crystallization. | Triturate the crude oil with cold diethyl ether or recrystallize from hot EtOH/H |

References

-

Macchia, A., Eitzinger, A., Brière, J.-F., Waser, M., & Massa, A. "Asymmetric Synthesis of Isoxazol-5-ones and Isoxazolidin-5-ones." Synthesis, 53(01), 107-122, (2021). URL:[Link][1]

-

"Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies." Scientific Reports, (2024). URL:[Link][4]

-

"Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose." MDPI Molecules, 29(20), 4800, (2024). URL:[Link][3],[5]

-

Becker, T., et al. "Synthesis of Isoxazolin-5-one Glucosides by a Cascade Reaction." The Journal of Organic Chemistry, (2013). URL:[Link][6]

-

Torán, R., et al. "Novel transition metal-catalyzed CH and NH cascades towards nitrogen-containing targets." University of Insubria, (2021). URL:[Link][2]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 3. mdpi.com [mdpi.com]

- 4. Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Synthesis of Pyrazole and Pyrazoline Derivatives from Chalcones

As a Senior Application Scientist, I approach the synthesis of pyrazole and pyrazoline scaffolds not merely as a sequence of reagent additions, but as a highly orchestrated manipulation of thermodynamic and kinetic levers. Pyrazoles and their partially saturated analogs, pyrazolines, are privileged pharmacophores in medicinal chemistry. Their synthesis from chalcones (

This technical guide dissects the mechanistic causality, biological relevance, and validated experimental protocols for converting chalcones into high-purity pyrazolines and fully aromatic pyrazoles.

Mechanistic Rationale & Pathway Dynamics

The conversion of a chalcone to a pyrazoline is fundamentally driven by the differential electrophilicity of the

Following this initial C–N bond formation, the transient hydrazone intermediate undergoes an acid- or base-catalyzed intramolecular cyclization. The secondary nitrogen attacks the carbonyl carbon, yielding the 5-membered 4,5-dihydro-1H-pyrazole (pyrazoline) ring[2]. To obtain the fully aromatic pyrazole, the pyrazoline intermediate must undergo oxidative dehydrogenation. Aromatization provides a massive thermodynamic sink that drives the reaction to completion. While spontaneous aerial oxidation can occur, it is kinetically sluggish; thus, stoichiometric oxidants (e.g.,

Caption: Workflow of chalcone conversion to pyrazolines and pyrazoles.

Biological Relevance in Drug Development

The structural rigidity and hydrogen-bonding capacity of pyrazolines make them excellent candidates for disrupting protein-protein interactions (PPIs). For instance, specific pyrazoline derivatives have been engineered to inhibit the ELF3-MED23 interaction. By binding to the ELF3-MED23 complex, these pyrazolines prevent the transcription factor from driving HER2 overexpression, offering a potent alternative for trastuzumab-resistant cancers[2].

Caption: Inhibition of the ELF3-MED23 signaling pathway by pyrazoline derivatives.

Experimental Methodologies & Causality

The choice of synthetic strategy dictates the substitution pattern and oxidation state of the final heterocycle. Below are two field-proven, self-validating protocols.

Protocol A: Synthesis of N-Acetylpyrazolines (Two-Pot Strategy)

Causality & Rationale: Utilizing glacial acetic acid as both a solvent and a reactant serves a dual purpose. It provides the necessary protic environment to catalyze the intramolecular cyclization, and it acts as an acylating agent, trapping the reactive N-1 position of the pyrazoline to form a stable N-acetyl derivative[1],[2]. This prevents unwanted spontaneous oxidation and stabilizes the scaffold for downstream biological assays.

Step-by-Step Methodology:

-

Initiation: Dissolve 1.0 mmol of the chalcone in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Nucleophilic Addition: Add 1.5 mmol of hydrazine hydrate dropwise at room temperature.

-

Catalysis & Acylation: Add 5 mL of glacial acetic acid to the stirring mixture.

-

Thermal Activation: Equip the flask with a reflux condenser and heat to 80 °C for 4–8 hours.

-

Self-Validation Checkpoint (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The initial Michael addition triggers a visible colorimetric shift (e.g., yellow to deep orange). Complete consumption of the highly UV-active chalcone spot confirms cyclization. The resulting pyrazoline will exhibit a lower

value due to increased polarity from the nitrogen heteroatoms. -

Quenching: Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice with vigorous stirring.

-

Isolation & Self-Validation (Workup): Filter the resulting precipitate. Wash extensively with cold distilled water. Causality: Cold water washing is critical to remove unreacted hydrazine and water-soluble acetic acid, which would otherwise cause degradation during drying. Recrystallize from ethanol to yield the pure N-acetylpyrazoline[1].

Protocol B: One-Pot Mechanochemical Synthesis of Pyrazoles

Causality & Rationale: Traditional two-pot syntheses require intermediate isolation, reducing overall yield and increasing solvent waste. Mechanochemical ball-milling leverages high localized kinetic energy to drive both the condensation and oxidation steps simultaneously in a solvent-free environment. Sodium persulfate (

Step-by-Step Methodology:

-

Preparation: In a 10 mL stainless-steel milling jar, combine 1.0 mmol of chalcone, 1.5 mmol of hydrazine hydrate, and 1.5 mmol of

. -

Milling: Add two 5 mm stainless-steel balls. Secure the jar and mill at 25 Hz for 40–90 minutes[3].

-

Self-Validation Checkpoint (In-Process): The mechanical friction generates mild internal heat (40-50 °C). This specific temperature window optimally activates the persulfate radical mechanism without thermally degrading the organic substrate. Extract a micro-aliquot with ethyl acetate for TLC analysis to confirm the disappearance of the chalcone.

-

Extraction: Upon completion, extract the solid mechanochemical mixture with ethyl acetate (3 × 10 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify via short-path silica gel chromatography to isolate the pure 3,5-diphenyl-1H-pyrazole[3].

Caption: Comparison of conventional reflux and mechanochemical synthesis workflows.

Quantitative Reaction Metrics

To assist in selecting the appropriate synthetic route based on laboratory capabilities and throughput requirements, the following table summarizes the quantitative metrics of leading methodologies[4],[3].

| Synthetic Strategy | Catalyst / Oxidant | Solvent System | Reaction Time | Typical Yield (%) | Key Advantage |

| Conventional Reflux | Glacial Acetic Acid | Ethanol | 4–8 hours | 70–85% | Highly scalable; enables direct N-acetylation. |

| Microwave-Assisted | Pd/C/K-10 Clay | Solvent-Free | 5–15 mins | 88–95% | Rapid kinetics; K-10 catalyzes cyclization while Pd drives aromatization. |

| Mechanochemical | Solvent-Free | 40–90 mins | 80–93% | Superior atom economy; true one-pot green chemistry oxidation. |

References

- Title: Application Notes and Protocols for the Synthesis of Pyrazole and Triazine Heterocycles Source: Benchchem URL

- Title: Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors Source: ACS Omega - ACS Publications URL

- Title: Organic Synthesis Using Environmentally Benign Acid Catalysis Source: PMC - NIH URL

- Title: Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction Source: eLife URL

- Title: ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING Source: Clockss URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction [elifesciences.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Engineering of Isoxazole Pharmacophores via 1,3-Dipolar Cycloadditions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Causality

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from antibiotics (sulfamethoxazole) to anti-inflammatories (valdecoxib)[1]. The most robust synthetic route to access this heterocycle is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile)[2].

However, nitrile oxides are highly reactive and thermodynamically unstable, possessing a strong tendency to undergo bimolecular dimerization into inactive furoxans (1,2,5-oxadiazole 2-oxides). Therefore, causality dictates that nitrile oxides must be generated in situ . This is traditionally achieved by halogenating an aldoxime to a hydroximoyl chloride, followed by controlled base-mediated dehydrohalogenation[2].

Furthermore, uncatalyzed thermal cycloadditions with terminal alkynes often yield a mixture of 3,5- and 3,4-disubstituted isoxazoles due to similar HOMO-LUMO energy gaps in the transition states. To solve this, the introduction of Copper(I) catalysts shifts the reaction from a concerted [3+2] cycloaddition to a stepwise, metallacycle-mediated pathway via a copper-acetylide intermediate. This catalytic intervention enforces strict regioselectivity, yielding exclusively the 3,5-disubstituted isomer[3][4].

Reaction Workflow & Intermediate Dynamics

Workflow of in situ nitrile oxide generation and [3+2] cycloaddition to form isoxazoles.

Strategic Decision Matrix

Selecting the correct protocol depends on the nature of the alkyne and the environmental constraints of the project. While traditional solution-phase copper catalysis is highly reliable[3], recent advances in mechanochemistry allow for solvent-free ball-milling, drastically reducing waste while maintaining excellent yields[1]. Alternatively, metal-free hypervalent iodine reagents (e.g., PIFA) can directly oxidize oximes to nitrile oxides, bypassing the chlorination step entirely[5].

Decision matrix for selecting the optimal 1,3-dipolar cycloaddition protocol.

Quantitative Benchmarking of Methodologies

The following table summarizes the performance metrics of various cycloaddition strategies. Copper-catalyzed and mechanochemical approaches provide the highest regioselectivity for 3,5-disubstituted isoxazoles.

| Reaction Protocol | Key Reagents / Catalysts | Solvent System | Regioselectivity (3,5 : 3,4) | Typical Yield | Reaction Time |

| Standard Thermal [2] | Et₃N, NCS | DMF / Toluene | Moderate (Mixtures) | 40–65% | 12–24 h |

| Copper-Catalyzed [3] | CuI (10 mol%), Et₃N | Toluene / DCM | Excellent (>99:1) | 75–95% | 6–8 h |

| Hypervalent Iodine [5] | PIFA | DCM / Hexanes | Good (~90:10) | 60–85% | 24–48 h |

| Mechanochemical [1] | Cu/Al₂O₃ | Solvent-Free (Ball Mill) | Excellent (>99:1) | 70–98% | 1–2 h |

Validated Experimental Protocols

Protocol A: One-Pot Copper-Catalyzed Solution Phase Synthesis

This protocol utilizes CuI to ensure strict regioselectivity, forming a copper-acetylide intermediate that rapidly intercepts the in situ generated nitrile oxide[3][4].

Materials: Aldoxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Terminal Alkyne (1.2 eq), CuI (0.1 eq), Triethylamine (Et₃N, 1.2 eq), anhydrous DMF or Toluene.

Step-by-Step Methodology:

-

Halogenation: Dissolve the aldoxime (1.0 mmol) in 5 mL of anhydrous DMF. Add NCS (1.1 mmol) in small portions.

-

Causality: NCS provides a controlled, mild release of electrophilic chlorine. Adding it in portions prevents exothermic spikes that could lead to over-chlorination of the aromatic ring.

-

-

Activation: Stir the mixture at room temperature for 1–2 hours until TLC indicates complete conversion to the hydroximoyl chloride.

-

Catalyst & Dipolarophile Addition: Add the terminal alkyne (1.2 mmol) followed by CuI (0.1 mmol, 10 mol%).

-

Causality: CuI coordinates with the terminal alkyne to form the highly reactive copper-acetylide, priming it for the cycloaddition.

-

-

Controlled Dehydrohalogenation: Dilute Et₃N (1.2 mmol) in 1 mL of DMF and add it dropwise over 30 minutes via a syringe pump.

-

Causality (Critical): Et₃N removes HCl from the hydroximoyl chloride to generate the nitrile oxide. Dropwise addition keeps the steady-state concentration of the nitrile oxide exceptionally low. If added all at once, the nitrile oxide will rapidly dimerize into a furoxan byproduct rather than reacting with the alkyne.

-

-

Completion & Workup: Stir at 90 °C for 6–8 hours[3]. Quench with saturated aqueous NH₄Cl (to complex and remove copper salts), extract with Ethyl Acetate (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Solvent-Free Mechanochemical Synthesis (Ball-Milling)

Mechanochemistry eliminates bulk solvents, forcing molecules into close proximity. This increases the effective collision frequency and drastically accelerates the reaction[1].

Materials: Hydroxyimidoyl chloride (1.0 eq), Terminal Alkyne (1.0 eq), Cu/Al₂O₃ nanocomposite catalyst (10 mol%).

Step-by-Step Methodology:

-

Preparation: To a 15 mL stainless-steel (SS) milling jar, add the hydroxyimidoyl chloride (1.0 mmol), the terminal alkyne (1.0 mmol), and the Cu/Al₂O₃ catalyst (10 mol%).

-

Milling Media: Add two 5 mm stainless-steel balls to the jar.

-

Causality: The kinetic energy from the milling balls provides the activation energy for the reaction. The mass and size of the balls dictate the energy transfer; 5 mm balls provide optimal shear forces without degrading the organic substrates.

-

-

Milling: Seal the jar and place it in a planetary ball mill. Mill at 400 rpm for 1–2 hours.

-

Causality: Continuous milling ensures constant surface renewal of the heterogeneous Cu/Al₂O₃ catalyst, preventing passivation and driving the cycloaddition to completion rapidly[1].

-

-

Extraction: Open the jar, extract the solid mixture with a minimal amount of ethyl acetate, filter through a short pad of Celite to remove the catalyst, and concentrate the filtrate.

Quality Control & Self-Validating Systems

To ensure the integrity of the protocol, the system must be self-validating. Use the following analytical checkpoints to confirm success:

-

TLC Monitoring (Furoxan vs. Isoxazole):

-

Observation: If the base was added too quickly in Protocol A, a highly UV-active, non-polar spot will appear near the solvent front.

-

Validation: This is the furoxan dimer. The desired 3,5-disubstituted isoxazole is typically more polar and will elute lower on the TLC plate (e.g., R_f ~0.3 in 20% EtOAc/Hexanes)[5].

-

-

¹H NMR Diagnostic Shift:

-

Validation: The definitive proof of a successful, regioselective 3,5-disubstituted isoxazole synthesis is the presence of the C4-H proton . This proton appears as a distinct, sharp singlet in the aromatic region, typically between

6.50 and 7.00 ppm (in CDCl₃)[5]. The absence of a singlet in this region, coupled with complex splitting, indicates a failure in regioselectivity or incomplete reaction.

-

-

Mass Spectrometry (ESI-MS):

-

Validation: Look for the [M+H]⁺ peak. If a peak corresponding to[2M - 2H + H]⁺ is strictly observed, the nitrile oxide has dimerized, indicating a failure in the cycloaddition step.

-

References[2] Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. Thieme Connect.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQzlW0UoPJNZREqUQv4S27cfdlWggLsIABHb_a9_d2HXD5fxHqHlyhef2iiOJ43m8YWJ5z1KsJI6O4BAd-6w8vUOpt-eqpqYkkvVkzcHIZjQdGWiJ35glOaRur7ily18McM0vUqjJ_w42R7E-Qhrd3MuvqggAlAyAhhbtTI64gJATTvK_O3prfHc_a[3] Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. National Institutes of Health (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES2dI-QRpDU6cpRpOjh7nLesuTO9Knrmr1N-bgOkbyQGzKilL783BG3pdfoF5tuab9EtHKDipl7R0hbuvFKwa9A13pRJDBlQqI7Q4uSmeJNCPWuG9gmaLrpw_7c07ftFmfQTtEn7C6T7wFpVY=[4] Isoxazole synthesis. Organic Chemistry Portal.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-d9tLmrfOOGUujAjBbFIH1pbpmGLYhmZODoeG3OD3U5AFKPaUmeh7wJB7pKpupNqNlMpG9jGIRqLzaJeUGkPjQhb1ajucnxb_zsOrMDJMnVqsTE9I7G99ogz3LwozX0BgGwvXDeIdg9ZlmoNhWsd9EMnsmB44weX-7P4e8t6e1A3h7Q==[1] Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al₂O₃ surface under ball-milling conditions. National Institutes of Health (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU7BA_yh4_Rcyrm23gjudDinc282hHaYlJvOagvTFvW5p0MSmHAYrMbC4pnZjmxnEl6EbBFL_qBGwNTL_Jm0D129ab_9dFOyRaHxWRN3Z6anYiLlK5oxs-35d-RFMxJHOI1H6eIeSD1OlP1ZU=[5] Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEOMl_mkHC2ePYM6TXvtYKyeZUsCmvrW2EyGaoPxVL_weke_jC7gyrBOkuuzsvrUqLudUxYGBM4bOom8DvhUXEiSnUtgv12ND2SHrU6WsY7kyIQgnwcJTGMuJdY11_izKPrHsuR2ggxvm_yGMNJVKJ

Sources

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. sciforum.net [sciforum.net]

Application Note: Divergent Synthesis of a 3-(4-Nitrophenyl)-1,2-oxazol-5-ol Library for High-Throughput Screening

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

The 1,2-oxazol-5-ol (isoxazol-5-ol) scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer properties[1]. The core's tautomeric equilibrium with its isoxazol-5(4H)-one counterpart heavily influences receptor binding, metabolic stability, and pharmacokinetic profiles.

When designing a screening library, the 3-(4-nitrophenyl)-1,2-oxazol-5-ol derivative serves as an optimal, highly versatile starting point. The 5-hydroxyl group provides a vector for exploring lipophilic space via etherification, while the 4-nitrophenyl moiety serves as a masked aniline, allowing for late-stage diversification into amides, ureas, and sulfonamides.

Expertise & Experience: Mechanistic Causality in Route Design

Developing a robust library from this scaffold requires navigating two major synthetic pitfalls:

-

The Ambident Nucleophile Challenge: Isoxazol-5-ols are ambident nucleophiles. Traditional alkylation using alkyl halides and basic conditions (e.g., K₂CO₃) inevitably yields an intractable mixture of O-alkyl, N-alkyl, and C-alkyl isomers. To enforce strict regiocontrol, this protocol utilizes the Mitsunobu reaction , which has been mechanistically proven to overwhelmingly favor O-alkylation in 3-hydroxyisoxazoles[2].

-

Chemoselective Nitro Reduction: The N–O bond of the isoxazole ring is notoriously labile. Standard catalytic hydrogenation (e.g., H₂, Pd/C) will cleave the heterocycle, yielding a ring-opened β-amino enone. To preserve the isoxazole core, we employ Tin(II) chloride (SnCl₂) as a mild, chemoselective reducing agent to convert the nitro group to an aniline.

Library Generation Workflow

Workflow for the divergent synthesis of a 3-(4-nitrophenyl)-1,2-oxazol-5-ol screening library.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize 3-(4-nitrophenyl)-1,2-oxazol-5-ol via a one-pot cyclocondensation[3].

-

Reaction Setup: To a 250 mL round-bottom flask, add ethyl 3-(4-nitrophenyl)-3-oxopropanoate (10.0 mmol) and hydroxylamine hydrochloride (12.0 mmol).

-

Solvent & Base: Suspend the reagents in a 1:1 mixture of Ethanol and Water (50 mL). Add sodium acetate (12.0 mmol) portion-wise. The mild base liberates the free hydroxylamine while preventing unwanted aldol side-reactions.

-

Reflux: Heat the mixture to 80 °C under continuous stirring for 4 hours.

-

Workup: Cool the reaction to 0 °C. Acidify to pH 3 using 1M HCl to ensure the isoxazol-5-ol is fully protonated (pKa ~ 6.5). Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

-

Self-Validation System:

-

TLC: Check against the starting β-ketoester (Hexanes/EtOAc 7:3). The product spot will stain intensely with KMnO₄.

-

LC-MS: Confirm the presence of the

peak in negative electrospray ionization mode, confirming the acidic nature of the 5-OH group.

-

Protocol 2: Regioselective O-Alkylation (Library Series A)

Objective: Generate a sub-library of 5-alkoxy-3-(4-nitrophenyl)isoxazoles using to prevent N- or C-alkylation[2].

-

Reaction Setup: In a 20 mL scintillation vial (for parallel synthesis), dissolve the core scaffold (1.0 mmol), the target primary/secondary alcohol (1.2 mmol), and triphenylphosphine (PPh₃, 1.5 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere.

-

Activation: Cool the vial to 0 °C. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 mmol). The order of addition is critical; adding DIAD last prevents the premature formation of unreactive betaine intermediates.

-

Propagation: Allow the reaction to warm to room temperature and agitate on an orbital shaker for 12 hours.

-

Workup & Purification: Concentrate the mixture in vacuo. Purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient).

-

Self-Validation System:

-

¹H-NMR: Verification of O-alkylation is confirmed by the presence of a sharp singlet at ~6.2 ppm (the C4-H of the isoxazole ring). If C-alkylation occurred, this proton would be absent or shifted significantly.

-

Protocol 3: Chemoselective Reduction & Amidation (Library Series B)

Objective: Reduce the nitro group without cleaving the N–O bond, followed by parallel amidation.

-

Reduction: Dissolve the core scaffold (5.0 mmol) in EtOAc (25 mL). Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 25.0 mmol). Stir at 60 °C for 2 hours.

-

Quench: Cool to room temperature and neutralize carefully with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 3-(4-aminophenyl)-1,2-oxazol-5-ol.

-

Parallel Amidation: Distribute the aniline intermediate (0.5 mmol per well) into a 24-well reactor block. Add anhydrous DCM (2 mL) and pyridine (1.0 mmol) to each well.

-

Coupling: Add diverse acid chlorides (R-COCl, 0.6 mmol) to the respective wells. Shake at room temperature for 6 hours.

-

Self-Validation System:

-

Visual/TLC: The reduction step features a distinct color shift from pale yellow (nitro) to bright orange (aniline). A Ninhydrin stain will yield a positive (purple) spot for the primary amine intermediate, which subsequently disappears upon successful amidation.

-

Quantitative Data Summary

The following table outlines the expected performance metrics for the library generation workflows, establishing baseline quality control standards for high-throughput screening (HTS) submissions.

| Library Sub-Series | Transformation | Key Reagents | Avg. Reaction Time | Expected Isolated Yield | Target Purity (LC-MS) |

| Core Scaffold | Cyclocondensation | NH₂OH·HCl, NaOAc | 4 h | 80–85% | >98% |

| Series A (O-Alkyl) | Mitsunobu Reaction | R-OH, PPh₃, DIAD | 12 h | 65–75% | >95% |

| Intermediate | Nitro Reduction | SnCl₂·2H₂O, EtOAc | 2 h | 85–90% | >95% |

| Series B (Amides) | Schotten-Baumann | R-COCl, Pyridine | 6 h | 55–65% | >95% |

References

-

Faramarzi, Z., & Kiyani, H. (2021). Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-ones under Aqueous Conditions. Heterocycles, 102(9). Available at:[Link]

-

Chen, L., & Fletcher, S. (2014). O-Alkylation of 3-Hydroxyisoxazoles Predominates under Mitsunobu Conditions. Tetrahedron Letters / ChemInform. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4-Nitrophenyl)-1,2-oxazol-5-ol

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering yield, regioselectivity, or isolation issues during the synthesis of 3-(4-nitrophenyl)-1,2-oxazol-5-ol (also existing as its tautomer, 3-(4-nitrophenyl)isoxazol-5(4H)-one).

Synthesizing this specific bioisostere presents unique challenges. The strongly electron-withdrawing 4-nitro group heavily influences both the reaction kinetics of the

Mechanistic Workflow & Regioselective Divergence

To understand where the synthesis fails, we must first visualize the competing pathways. The reaction between ethyl 3-(4-nitrophenyl)-3-oxopropanoate and hydroxylamine can diverge based on pH and electrophilicity.

Mechanistic pathway and regioselective divergence in 3-(4-nitrophenyl)-1,2-oxazol-5-ol synthesis.

Troubleshooting Guide & FAQs

Q: Why is my reaction yielding the 5-(4-nitrophenyl)-1,2-oxazol-3-ol regioisomer instead of the desired 3-(4-nitrophenyl)-1,2-oxazol-5-ol? A: Regioselectivity in isoxazole synthesis is dictated by the initial site of nucleophilic attack by hydroxylamine [1]. The nitrogen of hydroxylamine can attack either the highly electrophilic ketone (leading to the desired 5-ol via an oxime intermediate) or the ester carbonyl (leading to the 3-ol via a hydroxamic acid intermediate) [2]. If your reaction pH is too high (e.g., using NaOH), the hydroxylamine is fully deprotonated, making it indiscriminately nucleophilic, which increases ester attack. Maintaining a strictly buffered pH of 5.5–6.5 using sodium acetate ensures the amine lone pair selectively attacks the more electrophilic ketone.

Q: I am observing incomplete conversion of the

Q: The isolated yield is significantly lower than the TLC conversion suggests. What is causing product loss during workup? A: You are likely losing your product in the aqueous layer due to the "amphoteric/acidic trap." The 5-OH proton of the resulting isoxazol-5-ol is highly acidic. The strongly electron-withdrawing 4-nitrophenyl group further stabilizes the conjugate base, dropping the pKa of the molecule to approximately 4.0 [1]. If your aqueous workup is at a neutral or slightly basic pH, the product exists as a highly water-soluble enolate salt. You must aggressively acidify the aqueous layer to pH 2 using 1M HCl to protonate the isoxazole and force its precipitation.

Quantitative Optimization Data

The table below summarizes how different base and solvent choices directly impact the reaction pathway and final isolated yield.

| Reaction Condition | pH Profile | Primary Intermediate | Major Product | Isolated Yield |

| NaOH, EtOH/H₂O, rt | > 9.0 | Hydroxamic Acid / Enolate | 5-(4-nitrophenyl)-1,2-oxazol-3-ol | < 20% |

| Pyridine, Reflux | ~ 8.0 | Mixed Oxime / Hydroxamic | Mixture of 3-ol and 5-ol | 45% |

| NaOAc, EtOH/H₂O, 60°C | 5.5 - 6.5 | Oxime (Ketone attack) | 3-(4-nitrophenyl)-1,2-oxazol-5-ol | 88% |

Standard Operating Procedure: Self-Validating Synthesis

This protocol is designed as a self-validating system. By observing specific physical changes at designated checkpoints, you can verify the mechanistic success of the reaction in real-time.

Objective: Regioselective synthesis of 3-(4-nitrophenyl)-1,2-oxazol-5-ol with >85% yield.

Step 1: Reagent Preparation Dissolve 1.0 eq of ethyl 3-(4-nitrophenyl)-3-oxopropanoate in absolute ethanol to create a 0.5 M solution.

Step 2: Buffer Generation In a separate flask, dissolve 1.2 eq of hydroxylamine hydrochloride and 1.2 eq of sodium acetate trihydrate in a minimum volume of distilled water. Causality: This pre-mix ensures the generation of the active hydroxylamine free-base while establishing the critical pH 6 buffer system required to prevent enolate formation.

Step 3: Condensation

Add the aqueous buffer solution dropwise to the ethanolic

Step 4: Cyclization (Thermal Validation)

Heat the reaction mixture to 60°C for 2-3 hours.

Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, higher

Step 5: Solvent Removal Cool to room temperature and concentrate the mixture under reduced pressure to remove the majority of the ethanol. Causality: Ethanol acts as a co-solvent. Its removal forces the organic product into the aqueous phase, preparing it for pH-dependent precipitation.

Step 6: Acidification and Isolation (Critical Step) Cool the remaining aqueous phase in an ice bath. Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 2.0 (verify with pH paper). Validation Check: A thick, pale-yellow precipitate will immediately crash out of the solution once the pKa threshold (~4.0) is crossed. If no precipitate forms, the pH is not low enough.

Step 7: Purification Filter the precipitate under vacuum, wash with ice-cold water to remove residual inorganic salts, and dry under high vacuum to afford the pure 3-(4-nitrophenyl)-1,2-oxazol-5-ol.

References

-

Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings Source: NIH URL:[Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Nitrophenyl Heterocycles

Welcome to the Technical Support Center for the scale-up synthesis of nitrophenyl heterocycles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to pilot or production-scale synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical insights and actionable solutions to ensure safe, efficient, and reproducible manufacturing processes.

Section 1: Thermal Hazard Management & Runaway Reaction Prevention

The introduction of a nitro group is a highly exothermic process, and maintaining thermal control is paramount during scale-up to prevent runaway reactions, which can have catastrophic consequences.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thermal runaway during the scale-up of nitration reactions?

A1: Thermal runaway typically results from an imbalance between the rate of heat generation and the rate of heat removal. Key contributing factors during scale-up include:

-

Inadequate Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

-

Accumulation of Unreacted Nitrating Agent: A slow initial reaction followed by a sudden increase in rate can lead to a rapid release of heat that overwhelms the cooling system.

-

Improper Dosing Rate: Adding the nitrating agent too quickly can generate heat faster than it can be removed.[6]

-

Cooling System Failure: Mechanical or utility failures can lead to a complete loss of thermal control.[6]

-

Presence of Impurities: Contaminants can catalyze decomposition reactions or lower the decomposition onset temperature of the reaction mixture.[1][2]

Q2: How can I assess the thermal risk of my nitration process before scaling up?

A2: A thorough thermal hazard evaluation is crucial. This involves:

-

Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition for starting materials, intermediates, products, and reaction mixtures.[2][4][7]

-

Reaction Calorimetry (RC1): To measure the heat of reaction, heat capacity of the reaction mixture, and the rate of heat evolution under process-relevant conditions.[4]

-

Accelerating Rate Calorimetry (ARC): To simulate a worst-case adiabatic scenario and determine the time to maximum rate of decomposition.[7]

These studies help to define critical process parameters such as the maximum allowable temperature and the required cooling capacity.

Troubleshooting Guide: Thermal Excursions

Problem: The reactor temperature is rising uncontrollably.

| Possible Cause | Immediate Action | Preventative Measure |

| Excessive addition rate of nitrating agent. | Immediately stop the addition of the nitrating agent.[6] | Develop a dosing profile based on reaction calorimetry data to match the heat removal capacity of the reactor. |

| Cooling system failure. | Activate emergency cooling systems if available. Prepare for emergency quenching.[6] | Implement regular maintenance schedules for all cooling equipment and have a backup cooling plan.[6] |

| Agitator failure leading to poor heat transfer and localized hot spots. | If possible and safe, attempt to restore agitation. If not, proceed with emergency quenching. | Ensure robust agitator design and perform regular mechanical checks. |

| Unexpectedly high reaction rate due to a change in raw material quality. | Stop the feed and maximize cooling.[6] | Implement stringent quality control on all incoming raw materials. |

Section 2: Controlling Selectivity and Minimizing Impurities

Achieving the desired regioselectivity and minimizing the formation of byproducts are critical for process efficiency and downstream purification.

Frequently Asked Questions (FAQs)

Q1: How can I improve the regioselectivity of nitration on a substituted phenyl heterocycle at scale?

A1: Controlling regioselectivity often involves a combination of factors:

-

Choice of Nitrating Agent: The reactivity and steric bulk of the nitrating agent can influence the position of nitration. For instance, using dinitrogen pentoxide with a zeolite catalyst can favor the para-isomer.[8]

-

Reaction Conditions: Temperature, solvent, and the presence of catalysts can significantly impact the ortho/para ratio.[9] Milder conditions, such as using dilute nitric acid at low temperatures, often favor mononitration.[9][10]

-

Protecting Groups: In some cases, temporarily protecting a reactive site on the heterocyclic ring can direct the nitration to the desired position on the phenyl ring.

Q2: What are common side reactions during the nitration of phenyl heterocycles, and how can they be minimized?

A2: Common side reactions include:

-

Over-nitration: Formation of di- and tri-nitrated products. This can be minimized by using a controlled stoichiometry of the nitrating agent and monitoring the reaction progress closely.[9]

-

Oxidation: Especially with electron-rich heterocycles or phenols, oxidation can lead to tar formation. Using milder nitrating agents and maintaining low reaction temperatures can mitigate this.[9]

-

Hydrolysis: The strongly acidic conditions can sometimes lead to the hydrolysis of sensitive functional groups.

Troubleshooting Guide: Impurity Profile Issues

Problem: The final product is contaminated with significant amounts of the wrong isomer.

| Possible Cause | Corrective Action | Long-Term Solution |

| Poor temperature control leading to a shift in selectivity. | Review batch records to correlate temperature profiles with isomer distribution. | Implement tighter temperature control and consider using a process analytical technology (PAT) tool for real-time monitoring.[11][12] |

| Incorrect ratio of nitrating agent to substrate. | Verify the quantities of all raw materials charged to the reactor. | Implement double-checks for all raw material additions. |

| Change in raw material supplier or quality. | Quarantine the batch and perform a thorough analysis of the starting materials. | Establish a robust supplier qualification program and test incoming raw materials for critical quality attributes. |

Section 3: Purification and Isolation Challenges at Scale

Isolating the desired nitrophenyl heterocycle with high purity can be challenging due to the physical properties of the product and the presence of closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying nitrophenyl heterocycles on a large scale?

A1: The choice of purification method depends on the physical state of the product and the nature of the impurities:

-

Crystallization: This is often the most cost-effective method for solid products.[13] Careful solvent selection and controlled cooling profiles are key to achieving high purity and yield.[14] Complex-assisted crystallization can be used to remove stubborn isomers.[15]

-

Column Chromatography: While more expensive, preparative liquid chromatography is highly effective for separating complex mixtures and achieving very high purity.[13][16]

-

Extraction: Liquid-liquid extraction is useful for initial workup to remove acidic or basic impurities.[14]

Q2: My product is difficult to crystallize. What can I do?

A2: Challenges with crystallization can be addressed by:

-

Solvent Screening: A systematic screen of different solvents and solvent mixtures is essential.

-

Seeding: Introducing a small amount of the pure crystalline material can induce crystallization.[14]

-

Anti-Solvent Addition: Gradually adding a solvent in which the product is insoluble can promote precipitation.

-

Controlling Cooling Rate: A slow, controlled cooling rate often leads to larger, purer crystals.

Troubleshooting Guide: Purification Issues

Problem: The product fails to meet the purity specification after crystallization.

| Possible Cause | Corrective Action | Preventative Measure |

| Occlusion of impurities within the crystal lattice. | Re-dissolve the product and recrystallize under slower cooling conditions. | Optimize the crystallization process to favor the growth of well-formed crystals. |

| Incomplete removal of the mother liquor. | Wash the filter cake with a small amount of cold, fresh solvent. | Ensure efficient solid-liquid separation, for example, by using a centrifuge. |

| Co-crystallization of an impurity. | Consider a different crystallization solvent or a multi-step purification process involving chromatography. | Characterize the impurity to understand its properties and develop a targeted removal strategy. |

Section 4: Process Analytical Technology (PAT) for Enhanced Control

Implementing PAT can provide real-time insights into the reaction, enabling tighter control and ensuring consistent product quality.[11][12][17][18]

Workflow for PAT Implementation in Nitration Reactions

Caption: A streamlined workflow for integrating Process Analytical Technology (PAT) into the scale-up of nitration reactions.

Section 5: Experimental Protocols

Protocol 1: Illustrative Laboratory-Scale Nitration of a Phenyl Heterocycle

Disclaimer: This is a generalized protocol and must be adapted based on a thorough risk assessment for the specific substrate and scale.

-